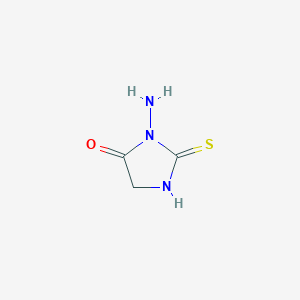

3-Amino-2-thioxoimidazolidin-4-one

Beschreibung

Contextual Significance of Thiohydantoins in Chemical and Biological Research

Thiohydantoins are sulfur analogs of hydantoins, characterized by the substitution of one or both carbonyl groups with a thiocarbonyl group. jchemrev.com This structural modification imparts unique chemical properties and a broad spectrum of biological activities. The thiohydantoin backbone can be readily modified, allowing for the synthesis of a wide array of derivatives with tailored properties. jchemrev.comnih.gov These compounds serve as crucial intermediates in organic synthesis, facilitating the preparation of more complex, biologically active molecules. jchemrev.com

The significance of thiohydantoins extends across various fields. In medicinal chemistry, they are recognized as a "privileged scaffold," meaning their structure is frequently found in compounds with diverse pharmacological effects. researchgate.net Thiohydantoin derivatives have demonstrated a wide range of activities, including antibacterial, antifungal, antiviral, anticancer, anticonvulsant, and antidiabetic properties. ijrpr.comresearchgate.net For instance, certain 5-arylidine-2-thiohydantoins have shown potent antimycobacterial activity, inhibiting the growth of Mycobacterium tuberculosis. jchemrev.com Furthermore, thiohydantoins are key components in the structures of some established drugs, such as the anticancer agents enzalutamide and apalutamide. researchgate.netnih.gov Beyond medicine, they also find applications in agriculture as herbicides, fungicides, and insecticides. ijrpr.com

Overview of the Imidazolidinone Scaffold in Medicinal Chemistry

The imidazolidinone ring system, a core component of 3-Amino-2-thioxoimidazolidin-4-one, is a five-membered heterocycle that is also considered a privileged structure in medicinal chemistry. nih.govnih.gov Its structural features, including hydrogen bond donors and acceptors, allow for diverse interactions with biological targets. nih.govnih.gov The versatility of the imidazolidinone scaffold enables extensive structural modifications, leading to the development of compounds with a wide range of therapeutic applications. rsc.org

Historically, drugs containing the imidazoline (B1206853) scaffold were primarily known for their effects on adrenergic and imidazoline receptors. nih.gov However, recent research has revealed a much broader spectrum of biological activities, including applications in treating neurodegenerative diseases, inflammation, autoimmune disorders, cancer, and infectious diseases. nih.gov The imidazole core, a related and fundamental structure, is found in numerous naturally occurring molecules and FDA-approved drugs, highlighting its therapeutic importance. nih.gov The adaptability of the imidazolidinone and related imidazole scaffolds continues to make them a focal point in the quest for novel and more effective therapeutic agents. nih.govrsc.org

Historical Development of Thioxoimidazolidinone Research

Research into thioxoimidazolidinones, including this compound, has evolved significantly over the years. Early investigations focused on their fundamental synthesis and chemical reactivity. A common synthetic route involves the cyclization of thiosemicarbazones with compounds like ethyl chloroacetate (B1199739). niscpr.res.inorientjchem.org This method has been utilized to prepare a variety of 3-substituted-2-thioxoimidazolidin-4-ones.

The field has since expanded to explore the diverse biological potential of these compounds. Studies have demonstrated that derivatives of this compound exhibit a range of biological activities. For example, certain derivatives have been synthesized and evaluated for their antimicrobial and central nervous system depressant activities. orientjchem.org More recent research has focused on designing and synthesizing novel thioxoimidazolidinone derivatives as potent inhibitors of specific enzymes, such as ecto-5′-nucleotidase, which is overexpressed in various cancers. nih.gov The continuous exploration of new synthetic methodologies and the investigation of their structure-activity relationships underscore the ongoing importance of thioxoimidazolidinone research in medicinal chemistry. researchgate.net

Structure

2D Structure

Eigenschaften

CAS-Nummer |

117829-36-4 |

|---|---|

Molekularformel |

C3H5N3OS |

Molekulargewicht |

131.16 g/mol |

IUPAC-Name |

3-amino-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C3H5N3OS/c4-6-2(7)1-5-3(6)8/h1,4H2,(H,5,8) |

InChI-Schlüssel |

JJNKKKLZISJJDK-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(=O)N(C(=S)N1)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 3 Amino 2 Thioxoimidazolidin 4 One and Its Derivatives

Classical and Green Synthetic Approaches

The construction of the 3-amino-2-thioxoimidazolidin-4-one ring system can be achieved through several synthetic routes, including classical cyclization and condensation reactions, as well as more contemporary one-pot multicomponent strategies.

Cyclization Reactions Involving Thiosemicarbazide (B42300) and Alpha-Halo Esters

A primary and well-established method for the synthesis of this compound derivatives involves the cyclization of thiosemicarbazones with α-halo esters, most commonly ethyl chloroacetate (B1199739). This two-step process typically begins with the condensation of an aldehyde with thiosemicarbazide to form a thiosemicarbazone. Subsequent reaction of the thiosemicarbazone with an α-halo ester in the presence of a base leads to the formation of the imidazolidinone ring.

For instance, the synthesis of 3-[(arylidene)amino]-2-thioxoimidazolidin-4-one derivatives has been reported by reacting thiosemicarbazide with various aromatic aldehydes to yield the corresponding thiosemicarbazones. These intermediates are then cyclized with ethyl chloroacetate in the presence of anhydrous sodium acetate (B1210297) in ethanol (B145695) to afford the final products. nih.gov The synthesis of 3-[(2-hydroxybenzylidene)amino]-2-thioxoimidazolidin-4-one follows a similar two-step condensation reaction involving 2-hydroxybenzaldehyde, thiosemicarbazide, and ethyl chloroacetate. researchgate.net

| Aldehyde Reactant | Product | Yield (%) |

| 4-Bromobenzaldehyde | 3-[(4-Bromobenzylidene)amino]-2-thioxoimidazolidin-4-one | 70 |

| 2-Chlorobenzaldehyde | 3-[(2-Chlorobenzylidene)amino]-2-thioxoimidazolidin-4-one | 75 |

Condensation Reactions with Isothiocyanates and Amino Acid Derivatives

The synthesis of the this compound core can also be envisioned through the condensation of isothiocyanates with amino acid derivatives. While direct synthesis of the parent compound via this route is not extensively documented, related structures like 2-amino-4H-thiopyran derivatives have been synthesized through the one-pot reaction of 3,4-dihydro-3-((benzylamino)methylene)-4-thioxochromen-2-ones and alkyl-2-cyanoacetates. researchgate.net Furthermore, the reaction of isothiocyanates with hydrazides is a known method for producing thiosemicarbazides, which are key precursors for the cyclization reactions mentioned previously. The synthesis of thiosemicarbazide derivatives can be achieved by reacting appropriate thiosemicarbazide derivatives with aldehydes. ekb.eg

One-Pot Multicomponent Reactions in this compound Synthesis

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single synthetic operation. While specific one-pot syntheses for this compound are not extensively detailed in the literature, related heterocyclic systems are often constructed using such methodologies. For example, novel 2-imino-1,3-thiazolidin-4-one derivatives have been synthesized via a one-pot three-component reaction of phenyl isothiocyanate, primary amines, and dimethyl acetylenedicarboxylate. princeton.edu Similarly, 2-aminothiazoles have been prepared through a one-pot reaction catalyzed by a novel nanocatalyst. nih.gov These examples highlight the potential for developing a one-pot synthesis for this compound, which would likely involve the reaction of a thiosemicarbazide derivative, an aldehyde, and an α-halo ester in a single reaction vessel.

Functionalization and Derivatization Strategies of this compound

Once the this compound core is synthesized, it can be further modified at various positions to create a diverse library of derivatives. Key functionalization strategies include reactions at the nitrogen atoms and the C-5 position.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the this compound ring system are nucleophilic and can be readily alkylated or acylated to introduce a variety of substituents.

N-Alkylation: The alkylation of amines with alkyl halides is a fundamental transformation in organic synthesis. youtube.com While direct N-alkylation of this compound has not been extensively reported with specific yields, the general principles of amine alkylation would apply. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. A modern approach using copper metallaphotoredox and silyl (B83357) radical activation of alkyl halides has been developed for the N-alkylation of a broad range of N-nucleophiles, which could potentially be applied to this system. princeton.edu

N-Acylation: The acylation of the amino group can be achieved using acyl chlorides or anhydrides. The acylation of the related imidazolidine-2-thione has been studied, where the reaction with various acyl chlorides in the presence of a base like triethylamine (B128534) or in pyridine (B92270) resulted in mono- or di-acylated products. nih.gov The outcome of the reaction, whether mono- or di-acylation, can be influenced by the nature of the acyl chloride.

| Acylating Agent | Product | Yield (%) |

| Benzoyl chloride | 1-Benzoyl-imidazolidine-2-thione | - |

| 4-Nitrobenzoyl chloride | 1-(4-Nitrobenzoyl)-imidazolidine-2-thione | - |

| 2-Furoyl chloride | 1,3-Bis(2-furoyl)-imidazolidine-2-thione | 16 |

| 2-Thenoyl chloride | 1,3-Bis(2-thenoyl)-imidazolidine-2-thione | 37 |

Note: The yields are for the acylation of imidazolidine-2-thione, a related core structure.

C-5 Position Modifications (e.g., Arylidenation)

The C-5 position of the this compound ring is activated by the adjacent carbonyl group and can undergo condensation reactions with aldehydes, a classic example being the Knoevenagel condensation. wikipedia.org This reaction introduces an arylidene substituent at the C-5 position, significantly increasing the structural diversity of the derivatives.

The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound (in this case, the C-5 position of the imidazolidinone ring) with an aldehyde or ketone in the presence of a weak base as a catalyst. This reaction typically proceeds via a nucleophilic addition followed by dehydration. A variety of aromatic aldehydes can be used to generate a library of 5-arylidene-2-thioxoimidazolidin-4-one derivatives. For instance, the synthesis of 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones, a structurally similar class of compounds, has been achieved by reacting 2-thioxo-1,3-thiazolidin-4-one with various aromatic aldehydes. researchgate.net

| Aldehyde | Catalyst | Solvent | Yield (%) |

| Benzaldehyde | Piperidine | Ethanol | - |

| 4-Chlorobenzaldehyde | Piperidine | Ethanol | - |

| 4-Methoxybenzaldehyde | Piperidine | Ethanol | - |

| 4-Nitrobenzaldehyde | Piperidine | Ethanol | - |

Note: The table reflects general conditions for Knoevenagel condensation with related thiazolidinone structures.

The Versatile Chemistry of this compound: A Gateway to Novel Derivatives and Metal Complexes

The heterocyclic compound this compound stands as a pivotal scaffold in synthetic organic chemistry, offering a versatile platform for the development of a wide array of derivatives and coordination compounds. Its unique structural features, including a reactive amino group, a thione moiety, and an imidazolidinone core, provide multiple sites for chemical modification, leading to molecules with significant potential in various scientific fields. This article delves into the synthetic methodologies for creating this core structure, the introduction of diverse chemical functionalities, and the formation of its metal complexes.

The construction of the this compound framework and its subsequent derivatization are key to exploring its chemical space. The primary route to the core structure involves a cyclization reaction, which then opens up avenues for further modification.

Introduction of Diverse Chemical Moieties onto the Thioxoimidazolidinone Scaffold

The inherent reactivity of the this compound scaffold allows for the facile introduction of a variety of chemical groups, significantly expanding its structural diversity. These modifications can be broadly categorized into reactions at the 3-amino group and substitutions on the imidazolidinone ring itself.

One of the most common and effective methods for derivatization is the formation of Schiff bases at the 3-amino position. This is typically achieved through the condensation reaction of the parent compound with a wide range of aromatic and heterocyclic aldehydes. niscpr.res.inuomustansiriyah.edu.iq This reaction is often carried out in a suitable solvent like ethanol and may be catalyzed by a base such as fused sodium acetate. niscpr.res.in The resulting Schiff base derivatives, formally known as 3-[(arylidene)amino]-2-thioxoimidazolidin-4-ones, are valuable intermediates for further synthetic transformations and for the creation of multidentate ligands for metal coordination.

Beyond Schiff base formation, other moieties can be introduced at various positions on the heterocyclic ring. For instance, the nitrogen at the 1-position of the imidazolidinone ring is amenable to alkylation and acylation reactions. Treatment of 3-[(arylidene)amino]-2-thioxoimidazolidin-4-one with agents like benzyl (B1604629) chloride or acetic anhydride (B1165640) can lead to the corresponding 1-benzyl or 1-acetyl derivatives. niscpr.res.in These reactions further functionalize the scaffold, allowing for the fine-tuning of its steric and electronic properties.

The following table provides examples of diverse chemical moieties that have been successfully introduced onto the this compound scaffold:

| Starting Material | Reagent | Reaction Type | Resulting Moiety | Reference |

| Thiosemicarbazones | Ethyl chloroacetate | Cyclization | This compound core | niscpr.res.inuomustansiriyah.edu.iq |

| This compound derivatives | Aromatic aldehydes | Schiff Base Formation | Arylideneamino at N-3 | niscpr.res.inuomustansiriyah.edu.iq |

| 3-[(Arylidene)amino]-2-thioxoimidazolidin-4-one | Acetic anhydride | Acylation | Acetyl group at N-1 | niscpr.res.in |

| 3-[(Arylidene)amino]-2-thioxoimidazolidin-4-one | Benzyl chloride | Alkylation | Benzyl group at N-1 | niscpr.res.in |

Synthesis of Metal Complexes Involving this compound Ligands

The Schiff base derivatives of this compound are excellent ligands for the formation of metal complexes due to the presence of multiple donor atoms (nitrogen and sulfur). These ligands can coordinate with a variety of transition metal ions to form stable chelate structures.

The synthesis of these metal complexes is typically achieved by reacting the Schiff base ligand with a metal salt, such as a chloride or acetate salt, in an appropriate solvent like ethanol or methanol. The reaction mixture is often heated to facilitate complex formation. A range of divalent and trivalent metal ions have been successfully complexed with these ligands, including Cobalt(II), Nickel(II), Copper(II), Palladium(II), Platinum(IV), and Cadmium(II). uobaghdad.edu.iq

Spectroscopic and analytical data suggest that the Schiff base ligands often act as bidentate or tridentate ligands, coordinating to the metal center through the azomethine nitrogen, the thione sulfur, and in some cases, a deprotonated enolic oxygen. The resulting metal complexes exhibit various geometries, such as tetrahedral, square planar, and octahedral, depending on the metal ion and the specific ligand structure.

Below is a table summarizing the synthesis of various metal complexes with this compound-derived ligands:

| Ligand (Schiff Base of this compound) | Metal Salt | Proposed Geometry of Complex | Reference |

| 3-{[(1Z)-1-phenylethylidene]amino}-2-thioxoimidazolidin-4-one | CoCl₂·6H₂O | Tetrahedral | uobaghdad.edu.iq |

| 3-{[(1Z)-1-phenylethylidene]amino}-2-thioxoimidazolidin-4-one | NiCl₂·6H₂O | Tetrahedral | uobaghdad.edu.iq |

| 3-{[(1Z)-1-phenylethylidene]amino}-2-thioxoimidazolidin-4-one | CuCl₂·2H₂O | Square Planar | uobaghdad.edu.iq |

| 3-{[(1Z)-1-phenylethylidene]amino}-2-thioxoimidazolidin-4-one | PdCl₂ | Square Planar | uobaghdad.edu.iq |

| 3-{[(1Z)-1-phenylethylidene]amino}-2-thioxoimidazolidin-4-one | H₂PtCl₆·6H₂O | Octahedral | uobaghdad.edu.iq |

| 3-{[(1Z)-1-phenylethylidene]amino}-2-thioxoimidazolidin-4-one | CdCl₂·H₂O | Tetrahedral | uobaghdad.edu.iq |

Chemical Reactivity and Transformation Pathways of 3 Amino 2 Thioxoimidazolidin 4 One

Electrophilic and Nucleophilic Reactions

The reactivity of 3-amino-2-thioxoimidazolidin-4-one is defined by the presence of several nucleophilic centers and electrophilic sites. Nucleophiles are reactants that provide a pair of electrons to form a new covalent bond, while electrophiles are electron-deficient species that accept an electron pair. The interaction between these sites dictates the compound's chemical behavior.

The primary nucleophilic centers of the this compound system include:

The exocyclic amino group (-NH2) at the N-3 position.

The ring nitrogen atom at the N-1 position.

The sulfur atom of the thiocarbonyl group, particularly in its thiol tautomeric form.

The active methylene (B1212753) group at the C-5 position, which can be deprotonated under basic conditions to form a carbanion.

The main electrophilic site is the carbonyl carbon (C-4), which is susceptible to attack by nucleophiles.

Derivatives of this compound readily undergo reactions with a range of electrophiles. For instance, after condensation of the exocyclic amino group with an aldehyde to form a Schiff base (an arylideneamino derivative), the ring itself can be further functionalized. The N-1 position can be acylated using reagents like acetic anhydride (B1165640) or alkylated with compounds such as benzyl (B1604629) chloride.

Furthermore, the active methylene group at C-5 is sufficiently acidic to participate in condensation reactions with aldehydes, typically in the presence of a base catalyst like piperidine, to yield 5-arylidene derivatives. The exocyclic amino group can also react with aldehydes to form Schiff bases, a reaction that depends on the specific conditions employed.

The following table summarizes key reactions involving derivatives of this scaffold, illustrating its nucleophilic character.

| Reaction Type | Reagent | Reaction Site | Product Type |

| Acylation | Acetic Anhydride | N-1 | 1-Acetyl derivative |

| Alkylation | Benzyl Chloride | N-1 | 1-Benzyl derivative |

| Condensation | Aromatic Aldehydes | C-5 | 5-Arylidene derivative |

| Azo Coupling | Diazonium Chloride | C-5 | 5-Arylazo derivative |

This table illustrates common electrophilic substitution reactions on the 3-(arylideneamino)-2-thioxoimidazolidin-4-one scaffold. Data sourced from M. E. Abd El-Fattah (2005).

Ring-Opening and Ring-Closure Transformations

The structural integrity of the 2-thioxoimidazolidin-4-one ring is a key feature of its chemistry. While reactions at the substituent positions are common, the ring itself is relatively stable and does not readily undergo cleavage under typical synthetic conditions.

Ring-Closure Synthesis

The most prevalent transformation pathway leading to the formation of the this compound ring system is through a ring-closure reaction, specifically an intramolecular cyclization. The common synthetic route begins with the reaction of thiosemicarbazide (B42300) with an appropriate aldehyde to form a thiosemicarbazone. This intermediate is then cyclized by reaction with an α-halo ester, such as ethyl chloroacetate (B1199739), in the presence of a base like sodium acetate (B1210297). This process involves the nucleophilic attack of the sulfur on the α-carbon of the ester, followed by an intramolecular condensation to form the five-membered heterocyclic ring.

Ring-Opening Reactions

Ring-opening reactions of the this compound core are not commonly reported in the literature, indicating its general stability. The stability is attributed to the resonance within the thioamide and amide moieties of the ring. Under harsh conditions, such as strong acid- or base-catalyzed hydrolysis, the amide bond at C4-N3 or the thioamide linkages could potentially be cleaved. For example, studies on the acid-catalyzed hydrolysis of related 4-imino-imidazolidin-2-ones show that the reaction proceeds to yield the more stable hydantoin (B18101), rather than a complete ring-opening to the corresponding amide precursor under kinetic control. This suggests a thermodynamic preference for maintaining the cyclic structure. While electrophile-triggered ring-opening has been observed in related sulfur-containing heterocycles like thiazolines, this pathway is not a characteristic transformation for 2-thioxoimidazolidin-4-ones.

Tautomerism and Isomerism in this compound Systems

Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. The this compound structure can exist in several tautomeric forms due to the presence of both thioamide and amide functionalities.

The principal forms of tautomerism are:

Thione-Thiol Tautomerism: This involves the migration of a proton from a ring nitrogen (N-1 or N-3) to the sulfur atom of the thiocarbonyl group (C=S), resulting in a thiol form (C-SH). This is a type of lactam-lactim tautomerism.

Keto-Enol Tautomerism: This involves the migration of a proton from the C-5 position to the oxygen atom of the carbonyl group (C=O), creating an enol (C=C-OH).

These two phenomena can occur concurrently, leading to several possible tautomeric structures. Theoretical studies on the parent 2-thioxoimidazolidin-4-one ring system have investigated the relative stabilities of these forms. Calculations suggest that the thione-keto form is the most stable tautomer, with the energy barrier for keto-enol tautomerization being higher than that for thione-thiol tautomerization. The presence of a solvent can influence the equilibrium; for instance, water-assisted proton transfer significantly lowers the energy barriers for tautomerization compared to the direct intramolecular process.

| Tautomeric Form | Key Structural Features | Relative Stability |

| Thione-Keto | C=S and C=O groups | Most Stable |

| Thiol-Keto | C-SH and C=O groups | Less Stable |

| Thione-Enol | C=S and C=C-OH groups | Less Stable |

| Thiol-Enol | C-SH and C=C-OH groups | Least Stable |

This table describes the main tautomeric forms of the 2-thioxoimidazolidin-4-one ring and their general relative stability based on theoretical calculations.

In addition to tautomerism, derivatives of this compound can exhibit geometric isomerism. For example, in 5-arylidene derivatives formed by condensation with aldehydes, the exocyclic double bond at the C-5 position can exist as either E or Z isomers. Spectroscopic methods, such as ¹H-NMR, can be used to determine the stereochemistry of the major isomer formed.

Computational and Theoretical Investigations of 3 Amino 2 Thioxoimidazolidin 4 One

Quantum Chemical Calculations (e.g., DFT Studies on Molecular Geometry and Electronic States)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the fundamental properties of 3-Amino-2-thioxoimidazolidin-4-one at the atomic level. These computational methods allow for the optimization of the molecule's three-dimensional structure and the analysis of its electronic behavior.

Studies on analogous heterocyclic compounds, such as 3-phenyl-2-thioxoimidazolidin-4-one (B189171) derivatives, have utilized DFT with the B3LYP functional and a 6-31G* basis set to determine their ground-state geometries. researchgate.net Such calculations are crucial for understanding the molecule's stability and reactivity, which are dependent on its electron density distribution. researchgate.net The optimized geometry reveals the bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable energetic state.

Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the energy gap, is a key indicator of molecular stability. nih.gov For similar structures, these calculations help in identifying the regions of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions. scispace.com

Table 1: Representative Theoretical Molecular Parameters for Thioimidazolidinone Derivatives

| Parameter | Description | Representative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| Energy Gap (HOMO-LUMO) | Difference in energy between HOMO and LUMO | 5.0 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 3.5 D |

Note: The values in this table are representative examples based on DFT studies of similar heterocyclic compounds and are intended for illustrative purposes.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. This method is instrumental in identifying potential biological targets for this compound and understanding its mechanism of action at a molecular level.

Docking studies on derivatives of 2-thioxoimidazolidin-4-one have demonstrated their potential to inhibit various enzymes by fitting into their active sites. For instance, derivatives have been docked against the proteasome and immunoproteasome, which are key targets in cancer therapy. nih.gov These studies reveal the specific amino acid residues involved in the binding and the types of interactions formed, such as hydrogen bonds and hydrophobic interactions. nih.gov

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the stability of the ligand-protein complex. A lower binding energy generally indicates a more stable complex. For example, docking of 2-thioxoimidazolidin-4-one derivatives against various protein kinases has shown promising binding energies, suggesting their potential as kinase inhibitors. uoa.gr

Table 2: Representative Molecular Docking Results for Thioimidazolidinone Derivatives against Various Protein Targets

| Protein Target | PDB ID | Binding Energy (kcal/mol) | Interacting Residues |

| Proteasome β5 subunit | 5L4G | -8.2 | Thr1, Gly47, Ser129 |

| Immunoproteasome β5i subunit | 5L4I | -8.9 | Thr1, Arg19, Ser129 |

| Tyrosine Threonine Kinase (TTK) | 2XBA | -7.5 | Lys559, Asp675 |

| Klebsiella Pneumoniae receptor | 5O77 | -6.8 | Tyr105, Ser150 |

Note: This table presents representative data from docking studies of 2-thioxoimidazolidin-4-one derivatives and is for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Binding Mode Elucidation

Molecular Dynamics (MD) simulations provide a dynamic view of the conformational changes and binding stability of a ligand-protein complex over time. These simulations are crucial for validating the results of molecular docking and for a deeper understanding of the interactions at an atomic level. nih.govnih.gov

In a typical MD simulation, the ligand-protein complex is placed in a simulated physiological environment, and the movements of all atoms are calculated over a specific period, often in the nanosecond range. nih.gov The stability of the complex is commonly assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand from their initial positions. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound. nih.gov

Another important parameter is the Root Mean Square Fluctuation (RMSF), which measures the flexibility of individual amino acid residues in the protein. researchgate.net This can highlight which parts of the protein are most affected by the binding of the ligand. MD simulations can also reveal the persistence of key interactions, such as hydrogen bonds, throughout the simulation, providing a more accurate picture of the binding mode. researchgate.net

Table 3: Representative Parameters from Molecular Dynamics Simulations of Ligand-Protein Complexes

| Parameter | Description | Typical Value/Observation |

| Simulation Time | Duration of the simulation | 25-100 ns |

| RMSD of Protein Backbone | Measure of protein structural stability | < 3 Å |

| RMSD of Ligand | Measure of ligand stability in the binding pocket | < 2 Å |

| RMSF of Active Site Residues | Fluctuation of key amino acid residues | Low fluctuations indicate stable interactions |

| Hydrogen Bond Occupancy | Percentage of time a specific hydrogen bond is maintained | > 50% for key interactions |

Note: This table provides typical values and observations from MD simulations of protein-ligand complexes and is intended to be illustrative.

Theoretical Prediction of Molecular Parameters and Energetics (e.g., Binding Energy, Heat of Formation)

Theoretical methods can be employed to predict various molecular and energetic parameters that are important for drug design and development. These include the calculation of binding free energies and the heat of formation.

The heat of formation is a fundamental thermodynamic property that indicates the energy released or absorbed when a compound is formed from its constituent elements in their standard states. It can be calculated using quantum chemical methods and is a measure of the compound's intrinsic stability. nih.gov A more negative heat of formation generally corresponds to a more stable compound.

Table 4: Representative Theoretically Predicted Energetic Parameters

| Parameter | Method | Description | Representative Value |

| Binding Free Energy (ΔG_bind) | MM/PBSA | Free energy of ligand binding to a protein | -40 to -60 kcal/mol |

| Heat of Formation (ΔH_f) | DFT (e.g., B3LYP) | Enthalpy change upon formation from elements | -50 to -100 kcal/mol |

Note: The values in this table are representative and based on theoretical predictions for similar heterocyclic compounds.

Biological Activities and Mechanistic Insights of 3 Amino 2 Thioxoimidazolidin 4 One Derivatives Non Clinical Focus

Enzyme Inhibition Studies

Derivatives of 3-amino-2-thioxoimidazolidin-4-one have been investigated for their potential to inhibit various enzymes, revealing promising leads in several therapeutic areas.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

A review of the current scientific literature did not yield specific studies on the cholinesterase inhibitory activity of this compound derivatives. While related thiazolidinone analogs have been explored for this activity, data for the imidazolidinone core is not available. nih.gov

Glycosidase Inhibition (α-Glucosidase, α-Amylase)

Certain 1,3,5-trisubstituted-2-thioxoimidazolidin-4-one analogs have been evaluated for their inhibitory effects on key carbohydrate-hydrolyzing enzymes, α-glucosidase and α-amylase. nih.gov In one study, a series of these compounds demonstrated considerable inhibitory activity against both enzymes. nih.gov

Notably, compound 5a from this series showed the most potent inhibition of both α-glucosidase and α-amylase, with IC50 values of 5.08 µg/mL and 0.21 µg/mL, respectively. nih.gov These values were found to be more potent than the standard drug Acarbose, which had IC50 values of 5.76 µg/mL and 0.39 µg/mL against α-glucosidase and α-amylase, respectively. nih.gov Another derivative, 4a , which features a 2-vinylphenol moiety at the C5-position, exhibited moderate inhibitory activity against the α-glucosidase enzyme with an IC50 of 20.17 µg/mL. nih.gov Bromination of this compound at position 4 of the 2-vinylphenol moiety led to a decrease in inhibitory activity. nih.gov

| Compound | Target Enzyme | IC50 (µg/mL) |

| 5a | α-Glucosidase | 5.08 |

| 5a | α-Amylase | 0.21 |

| 4a | α-Glucosidase | 20.17 |

| Acarbose (Standard) | α-Glucosidase | 5.76 |

| Acarbose (Standard) | α-Amylase | 0.39 |

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Specific studies focusing on the FAAH inhibitory potential of this compound derivatives were not identified in the current literature search.

Ecto-5′-Nucleotidase (e5′NT) Inhibition

A series of azomethine-thioxoimidazolidinone derivatives, which are synthesized from a this compound precursor, have been investigated for their inhibitory activity against ecto-5′-nucleotidase (e5′NT). rsc.orgrsc.org This enzyme plays a crucial role in purinergic signaling by converting adenosine (B11128) monophosphate (AMP) to adenosine. rsc.orgrsc.org

Several derivatives displayed significant inhibitory potential against human e5′NT (h-e5′NT). rsc.org For instance, (E)-3-((4-((3-methoxybenzyl)oxy)benzylidene)amino)-2-thioxoimidazolidin-4-one (4g) was found to be a selective and potent inhibitor of h-e5′NT with an IC50 value of 0.23 ± 0.08 μM. rsc.org Another derivative, 2-thioxo-3-((3,4,5-trimethoxybenzylidene)amino)imidazolidin-4-one (4e) , showed the highest potential among the tested compounds with an IC50 value of 0.18 ± 0.05 μM against h-e5′NT. rsc.org This compound also exhibited non-selective potent inhibition against both human and rat enzymes. rsc.org

The substitution on the phenyl ring was found to influence the inhibitory activity. For example, (E)-3-(((5-bromothiophen-2-yl)methylene)amino)-2-thioxoimidazolidin-4-one (4b) showed an IC50 of 0.37 ± 0.06 μM. rsc.org In contrast, derivatives 4c and 4h exhibited weaker inhibitory activity. rsc.org

| Compound | Target Enzyme | IC50 (µM) |

| (E)-3-((4-((3-methoxybenzyl)oxy)benzylidene)amino)-2-thioxoimidazolidin-4-one (4g) | h-e5′NT | 0.23 ± 0.08 |

| 2-thioxo-3-((3,4,5-trimethoxybenzylidene)amino)imidazolidin-4-one (4e) | h-e5′NT | 0.18 ± 0.05 |

| (E)-3-(((5-bromothiophen-2-yl)methylene)amino)-2-thioxoimidazolidin-4-one (4b) | h-e5′NT | 0.37 ± 0.06 |

| Derivative 4a | h-e5′NT | 1.03 ± 0.11 |

| Derivative 4c | r-e5'NT | 57.6 |

| Derivative 4h | h-e5'NT | 19.7 |

Perforin (B1180081) Inhibition

There is no specific information available in the reviewed literature regarding the perforin inhibitory activity of this compound derivatives.

Antimicrobial Activities

A comprehensive search of the scientific literature did not yield specific studies detailing the antimicrobial activities of this compound derivatives with corresponding minimum inhibitory concentration (MIC) values.

Antibacterial Spectrum and Efficacy

Derivatives of 2-thioxoimidazolidin-4-one have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. ijpcbs.com The efficacy of these compounds is often dependent on the specific substitutions on the core ring structure. ijpcbs.com

For instance, two derivatives, 3-((2-bromobenzylidene) amino)-2-thioxoimidazolidin-4-one (C5) and 3-((4-methoxybenzylidene) amino)-2-thioxoimidazolidin-4-one (C6), were evaluated against clinical isolates of Staphylococcus aureus. nih.gov Time-kill kinetic studies revealed that these compounds exert a bactericidal action. nih.gov Another study synthesized a series of ten derivatives (RPI-1 to RPI-10) and found varied inhibitory effects; Bacillus cereus was inhibited by compounds RPI-3, RPI-4, RPI-5, RPI-7, and RPI-10, while S. aureus was inhibited by RPI-1, RPI-2, and RPI-5. ijpcbs.com The derivative RPI-10, which contains a hydroxyl group, was identified as the most potent antimicrobial agent among those tested. ijpcbs.com

Further research identified N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamide (B126) (compound 5b) as having antibacterial activity against S. aureus and Pseudomonas aeruginosa. researchgate.net Other studies have also confirmed the antibacterial potential of newly synthesized derivatives against bacteria such as E. coli and P. mirabilis. uomustansiriyah.edu.iqrdd.edu.iqsapub.org

| Compound | Target Bacteria | Observed Efficacy (Minimum Inhibitory Concentration - MIC) | Source |

|---|---|---|---|

| C5 (3-((2-bromobenzylidene) amino)-2-thioxoimidazolidin-4-one) | Staphylococcus aureus | 31.25–62.5 μg/mL | nih.gov |

| C6 (3-((4-methoxybenzylidene) amino)-2-thioxoimidazolidin-4-one) | Staphylococcus aureus | 62.5–125 μg/mL | nih.gov |

| RPI-5 | Bacillus cereus, Staphylococcus aureus | Inhibitory activity observed | ijpcbs.com |

| RPI-10 | Gram-positive and Gram-negative bacteria | Most potent among tested compounds | ijpcbs.com |

| Compound 5b | Staphylococcus aureus, Pseudomonas aeruginosa | 25 mg/mL | researchgate.net |

Antifungal Spectrum and Efficacy

The antifungal properties of 2-thioxoimidazolidin-4-one derivatives have been investigated against several pathogenic fungal strains. ijpcbs.com Research has shown that specific structural modifications can yield compounds with significant antifungal action. researchgate.net

A study evaluating a series of eight novel derivatives (5a-h) found that several compounds exhibited activity against Candida albicans and Aspergillus niger. researchgate.net Specifically, compounds 5a, 5b, 5c, and 5e were effective against C. albicans. researchgate.net All tested compounds in that series, with the exception of 5h, showed some level of activity against A. niger. researchgate.net These results suggest that these new compounds are promising as antifungal agents. researchgate.net Related thioureido derivatives have also demonstrated significant activity against various Candida species, indicating that the thioxo functional group is a key component for antifungal potential. nih.gov

| Compound | Target Fungi | Activity | Source |

|---|---|---|---|

| 5a | Candida albicans, Aspergillus niger | Antifungal activity observed | researchgate.net |

| 5b | Candida albicans, Aspergillus niger | Antifungal activity observed | researchgate.net |

| 5c | Candida albicans, Aspergillus niger | Antifungal activity observed | researchgate.net |

| 5e | Candida albicans, Aspergillus niger | Antifungal activity observed | researchgate.net |

| RPI-10 | Four tested fungal strains | Potent antimicrobial activity | ijpcbs.com |

Antiviral Properties

The 2-thioxoimidazolidin-4-one heterocyclic system is recognized for possessing a wide range of pharmacological activities, including antiviral properties. ijpcbs.com However, detailed in-vitro studies focusing specifically on the antiviral efficacy of this compound derivatives are not extensively represented in recent literature. While the broader class of compounds is known for this activity, specific data on viral targets and inhibitory concentrations for these particular derivatives are limited. Research on related heterocyclic scaffolds, such as aminothiazole derivatives, has shown promising results against influenza A virus, suggesting a potential avenue for future investigation into the antiviral capabilities of thioxoimidazolidinones. mdpi.com

Antibiofilm Activity

Bacterial biofilms present a significant challenge due to their resistance to conventional antibiotics. researchgate.net Several derivatives of this compound have been shown to be effective not only in killing planktonic bacteria but also in preventing or disrupting biofilm formation. nih.gov

Studies on compounds C5 and C6 demonstrated a significant percentage of biofilm inhibition against virulent strains of S. aureus. nih.gov The mechanism for this activity is believed to involve the inhibition of bacterial adhesion. nih.gov Similarly, related thiourea (B124793) derivatives have been shown to effectively inhibit the formation of biofilms by methicillin-resistant strains of Staphylococcus epidermidis. nih.gov Other related compounds, such as 3-amino-4-aminoximidofurazan derivatives, have demonstrated antibiofilm activity against both S. aureus and P. aeruginosa, which was linked to a reduction in bacterial motility and the secretion of exo-polysaccharides (EPS). nih.gov

| Compound Class/Derivative | Target Microbe | Observed Effect | Source |

|---|---|---|---|

| Hydantoin (B18101) derivatives (C5, C6) | Staphylococcus aureus | High percentage of biofilm inhibition; inhibition of bacterial adhesion. | nih.gov |

| Thiourea derivatives (Compounds 4, 10) | Staphylococcus epidermidis (MRSE) | Effective inhibition of biofilm formation. | nih.gov |

| 3-amino-4-aminoximidofurazan derivatives | Staphylococcus aureus, Pseudomonas aeruginosa | Inhibition of biofilm, reduction in motility and exo-polysaccharide secretion. | nih.gov |

Antiproliferative and Anticancer Activity (in vitro cell line studies)

The 2-thioxoimidazolidin-4-one scaffold is a popular choice for the development of agents with diverse pharmacological activities, including potent anticancer effects. nih.govnih.gov Numerous in-vitro studies have demonstrated the cytotoxicity of these derivatives against various cancer cell lines. nih.govtandfonline.com

One derivative, referred to as compound 4, exhibited a powerful cytotoxic effect against hepatocellular carcinoma (HepG2) cells with an IC50 value of 0.017 μM. nih.gov Other analogs have also shown significant cytotoxicity against HepG-2 and HCT-116 (colorectal carcinoma) cell lines. nih.gov For example, an imidazoline (B1206853) derivative demonstrated significant suppression of HCT-116 cell growth with an IC50 of 0.76 μg/ml. nih.gov Another study focusing on MCF-7 breast cancer cells found that compound 3e was highly active, with a lethal dose (LD50) of 20.4 μg/mL. scialert.net

| Compound | Cancer Cell Line | Efficacy (IC50 / LD50) | Source |

|---|---|---|---|

| Compound 4 | HepG2 (Hepatocellular Carcinoma) | IC50 = 0.017 μM | nih.gov |

| 2-thioxoimidazolidin-4-one analog | HepG-2 (Hepatocellular Carcinoma) | IC50 = 2.33 μg/ml | nih.gov |

| Imidazoline derivative | HCT-116 (Colorectal Carcinoma) | IC50 = 0.76 μg/ml | nih.gov |

| Compound 3e | MCF-7 (Breast Cancer) | LD50 = 20.4 μg/mL | scialert.net |

| 2-Thioxoimidazolidin-4-one derivative | MCF7 (Breast Cancer) | IC50 = 40 μg/ml (48h) | researchgate.net |

Mechanisms of Antiproliferative Action (e.g., Cell Cycle Arrest, Apoptosis Induction)

The anticancer effects of this compound derivatives are mediated by several cellular mechanisms, most notably the induction of apoptosis and cell cycle arrest. nih.gov

In HepG2 liver cancer cells, a promising derivative (compound 4) was found to induce apoptosis at a rate 19.35 times higher than in control cells. nih.gov This was accompanied by an upregulation of pro-apoptotic genes such as p53, PUMA, and caspases 3, 8, and 9, along with the downregulation of the anti-apoptotic gene Bcl-2. nih.gov Furthermore, this compound caused cell cycle arrest in the G2/M phase. nih.gov

Different derivatives can induce cell cycle arrest at different phases. For example, one study found that a particular derivative halted liver cancer cells at the G0/G1 phase, while another arrested colon cancer cells at the S phase, highlighting a degree of specificity in their action. researchgate.net This ability to halt the cell cycle is a key mechanism for mitotic inhibitors, preventing cancer cell replication and ultimately leading to cell death. utrgv.edu

Target Specificity in Cancer Cell Lines

Research into the molecular mechanisms of these compounds has identified specific signaling pathways that are crucial for cancer cell proliferation and survival. nih.gov A key target for 2-thioxoimidazolidin-4-one derivatives is the PI3K/Akt signaling pathway, which is often enhanced in cancer and plays a vital role in regulating cell growth and proliferation. nih.govnih.gov

One highly potent derivative (compound 4) was shown to inhibit the PI3K/AKT pathway at both the gene and protein levels in HepG2 cells. nih.gov Western blot analysis confirmed the inhibition of PI3K and AKT proteins. nih.gov This was further supported by in-silico molecular docking simulations, which predicted that the compound binds effectively within the active sites of PI3K/AKT proteins, suggesting a direct inhibitory action. nih.gov The inhibition of this critical pathway is proposed as the primary mode of its anti-liver cancer action. nih.gov

Anti-inflammatory Properties

Derivatives of 2-thioxoimidazolidin-4-one have demonstrated notable anti-inflammatory effects in preclinical studies. Research has shown that this class of compounds can effectively suppress inflammatory responses through various mechanisms.

A study on novel 1,3-disubstituted-2-thiohydantoin analogues revealed their potent anti-inflammatory activity. These compounds were found to significantly suppress the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-activated RAW264.7 murine macrophage cells. nih.gov The anti-inflammatory effect was dose-dependent, and some derivatives exhibited cytotoxic activity against these activated immune cells, suggesting a potential to eliminate pro-inflammatory cells. nih.gov

The mechanism of action for these derivatives appears to involve the downregulation of pro-inflammatory cytokines. For instance, compound 7 in a study, a 1,3-disubstituted-2-thiohydantoin, not only potently inhibited NO production but also significantly reduced the expression of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) at a concentration of 50 μg/mL. nih.gov Molecular docking studies further suggested that these compounds may exert their anti-inflammatory effects by binding to the active site of the cyclooxygenase-2 (COX-2) enzyme, a key enzyme in the inflammatory pathway. nih.gov

Another derivative, 3-(((6-methoxynaphthalen-2-yl)methylene)amino)-2-thioxoimidazolidin-4-one, has also been synthesized and is under investigation for its anti-inflammatory potential. researchgate.net The collective findings indicate that the 2-thioxoimidazolidin-4-one scaffold is a promising template for the development of novel anti-inflammatory agents. nih.govresearchgate.net

Table 1: Anti-inflammatory Activity of Selected 2-Thioxoimidazolidin-4-one Derivatives

| Compound | Key Findings | Potential Mechanism of Action | Reference |

| 1,3-disubstituted-2-thiohydantoin analogues | Significant suppression of NO production in LPS-activated macrophages. nih.gov | Inhibition of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α); potential COX-2 inhibition. nih.gov | nih.gov |

| Compound 7 (a 1,3-disubstituted-2-thiohydantoin) | Potent inhibitor of NO production; significant reduction in IL-1β, IL-6, and TNF-α expression. nih.gov | Downregulation of pro-inflammatory cytokine expression. nih.gov | nih.gov |

Other Reported Biological Activities and Potential Mechanisms

Anticonvulsant Activity

While direct studies on this compound derivatives are emerging, research on structurally related heterocyclic compounds provides strong indications of their potential anticonvulsant properties. The core structure is recognized for its presence in various anticonvulsant agents.

For instance, derivatives of 4-thiazolidinones, which share a similar heterocyclic ring system, have been extensively studied for their anticonvulsant effects. nih.gov A series of 4-thiazolidinones bearing a sulfonamide group exhibited significant activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. nih.gov Similarly, novel 3-aryl amino/amino-4-aryl-5-imino-Δ²-1,2,4-thiadiazolines have shown protection against MES-induced seizures. nih.gov

More closely related, derivatives of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, which also contain the thioxo-imidazolidinone-like moiety, have demonstrated anticonvulsant activity. japsonline.com Specifically, 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide was identified as a potent compound, reducing seizure duration and severity in animal models. japsonline.com The mechanism of action for these related compounds often involves modulation of ion channels or neurotransmitter systems.

Table 2: Anticonvulsant Activity of Structurally Related Compounds

| Compound Class | Animal Model | Key Findings | Reference |

| 4-Thiazolidinone (B1220212) sulfonamide derivatives | MES and scPTZ in mice | Significant anticonvulsant activity. | nih.gov |

| 3-Aryl amino/amino-4-aryl-5-imino-Δ²-1,2,4-thiadiazolines | MES in mice | Protection from seizures. | nih.gov |

| 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio-acetamides | Pentylenetetrazole- and MES-induced seizures in rodents | Reduced seizure duration and severity. | japsonline.com |

Antithrombotic Activity

The potential for this compound derivatives to act as antithrombotic agents is suggested by studies on compounds containing the thiourea moiety, a key structural feature of this class.

A series of N,N'-disubstituted thiourea derivatives have been shown to inhibit platelet aggregation induced by arachidonic acid. mdpi.com The most potent compounds in this series displayed IC50 values ranging from 29 to 84 µM. mdpi.com Their mechanism of action is believed to involve the inhibition of the cyclooxygenase-1 (COX-1) enzyme, thereby reducing the production of thromboxane (B8750289) A2 (TXA2), a potent platelet aggregator. mdpi.com In silico studies support this, suggesting that these thiourea derivatives can block the active site of COX-1. mdpi.com

While not direct derivatives, studies on other heterocyclic systems like 4-amino-substituted 5-oxoprolines have also demonstrated antiplatelet and antithrombotic activity in both in vitro and in vivo models, further highlighting the potential of nitrogen- and oxygen-containing heterocyclic compounds in this therapeutic area. nih.gov

Table 3: Antiplatelet Activity of Thiourea Derivatives

| Compound | Assay | IC50 Value | Potential Mechanism of Action | Reference |

| Thiourea derivative 3d | Arachidonic acid-induced platelet aggregation | 29.1 µM | Inhibition of COX-1 and subsequent reduction of TXA2 production. | mdpi.com |

| Thiourea derivative 3m | Arachidonic acid-induced platelet aggregation | 34.5 µM | Inhibition of COX-1 and subsequent reduction of TXA2 production. | mdpi.com |

Immunomodulatory Effects

The immunomodulatory potential of this compound derivatives has been suggested through their interaction with components of the immune system.

In a study evaluating new hydantoin compounds, which are structurally related to imidazolidinones, it was observed that these derivatives can activate the complement system. nih.gov The complement system is a crucial part of the innate immune response, and its activation can lead to a cascade of events that help clear pathogens and modulate inflammatory responses. The study also noted antihemagglutination effects, indicating an interaction with red blood cells and potentially other cellular components of the immune system. nih.gov These findings suggest that this compound derivatives could have a role in modulating immune responses, although further research is needed to elucidate the specific mechanisms and therapeutic implications.

Antihypertensive Potential

The structural similarity of this compound derivatives to known antihypertensive agents suggests their potential in managing high blood pressure.

Research on 2-aminothiazoline derivatives, which are isosteric to imidazolines, has shown that they can lower blood pressure in spontaneously hypertensive rats (SHR). nih.gov The hypotensive effect of these compounds is mediated through their interaction with both I1-imidazoline and alpha-2 adrenergic receptors. nih.gov Activation of these receptors in the central nervous system leads to a reduction in sympathetic outflow, resulting in decreased heart rate and vasodilation. The diethyl and 2-ethyl-hexylamine derivatives of aminothiazoline were particularly effective in this regard. nih.gov Given the structural relationship, it is plausible that this compound derivatives could exhibit similar antihypertensive activity through modulation of these or related receptors.

Antidiabetic Potential

A significant area of research for this compound derivatives is their potential as antidiabetic agents. Several studies have highlighted their ability to inhibit key enzymes involved in carbohydrate metabolism.

A novel set of 1,3,5-trisubstituted-2-thioxoimidazolidin-4-ones demonstrated considerable inhibitory activity against both α-amylase and α-glucosidase enzymes. nih.gov These enzymes are responsible for the breakdown of complex carbohydrates into glucose, and their inhibition can help to control postprandial hyperglycemia. One of the synthesized compounds, 5a , showed potent dual inhibitory activity, with IC50 values of 0.21 µg/mL for α-amylase and 5.08 µg/mL for α-glucosidase. nih.gov

The broader class of thiazolidine-4-ones is also well-known for its antidiabetic properties, primarily through the activation of peroxisome proliferator-activated receptor γ (PPARγ), a key regulator of glucose and lipid metabolism. nih.gov The ability of the thiazolidine-4-one nucleus to interact with various biological targets, including protein tyrosine phosphatase 1B, aldose reductase, α-glucosidase, and α-amylase, underscores the therapeutic potential of this scaffold in diabetes management. nih.gov

Table 4: Antidiabetic Activity of 1,3,5-Trisubstituted-2-Thioxoimidazolidin-4-one Derivatives

| Compound | Target Enzyme | IC50 Value | Reference |

| Compound 5a | α-Amylase | 0.21 µg/mL | nih.gov |

| α-Glucosidase | 5.08 µg/mL | nih.gov |

Structure Activity Relationship Sar and Ligand Design for 3 Amino 2 Thioxoimidazolidin 4 One Analogs

Impact of Substituent Nature and Position on Biological Activity

The biological activity of 3-amino-2-thioxoimidazolidin-4-one derivatives is profoundly influenced by the nature and position of various substituents on the core ring. Structure-activity relationship (SAR) studies have been instrumental in deciphering these influences, providing a roadmap for designing more effective compounds.

Research has shown that substitutions at the N-3 position of the imidazolidinone ring are critical for activity. For instance, the introduction of a benzylideneamino group at this position has been a key feature in several biologically active analogs. Further modifications to the benzylidene moiety can significantly impact efficacy. For example, in a series of antibacterial compounds, a 2-bromobenzylideneamino substituent (Compound C5) and a 4-methoxybenzylideneamino substituent (Compound C6) were evaluated for their activity against clinical Staphylococcus aureus isolates. nih.gov These findings highlight the importance of the electronic and steric properties of the substituent at this position.

Furthermore, modifications at other positions of the heterocyclic ring also play a crucial role. In a study on anticancer agents, a series of 2-thioxoimidazolidin-4-one derivatives were synthesized and evaluated for their cytotoxic activity. nih.gov The results indicated that specific substitution patterns led to compounds with potent activity against liver cancer cells. For example, compound 4 in this study, with its particular substitution pattern, exhibited a significantly higher cytotoxic effect compared to reference drugs like Staurosporine and 5-FU. nih.gov This underscores the principle that even subtle changes to the substituent can lead to dramatic shifts in biological outcomes.

The following table summarizes the impact of different substituents on the biological activity of this compound analogs based on published research findings:

| Compound ID | Substituent at N-3 | Other Substituents | Biological Activity | Reference |

| C5 | (2-bromobenzylidene)amino | - | Antibacterial | nih.gov |

| C6 | (4-methoxybenzylidene)amino | - | Antibacterial | nih.gov |

| Compound 4 | Not specified in abstract | Specific pattern | Anticancer (Hepatocellular Carcinoma) | nih.gov |

| Compound 2 | Not specified in abstract | Specific pattern | Anticancer (Hepatocellular Carcinoma) | nih.gov |

Scaffold Modification Strategies for Enhanced Potency and Selectivity

To improve the therapeutic profile of this compound analogs, medicinal chemists employ various scaffold modification strategies. These strategies aim to enhance the potency, selectivity, and pharmacokinetic properties of the lead compounds.

One common approach is scaffold hopping , where the core imidazolidinone ring is replaced by a different but structurally related heterocyclic system. This can lead to the discovery of novel chemical series with improved drug-like properties. For example, the replacement of a 4-thiazolidinone (B1220212) with a 1,3-thiazin-4-one in one study resulted in a dramatic decrease in inhibitory activity, highlighting the importance of the original scaffold for that particular target. nih.gov

Another key strategy is the introduction of conformational constraints . By incorporating rigid elements into the molecule, the number of accessible conformations is reduced. This can lead to a more favorable binding entropy and increased affinity for the target.

Bioisosteric replacement is also a widely used technique. This involves substituting a functional group with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity or reducing its toxicity. For instance, replacing an ester group with a bioisosteric equivalent could potentially enhance metabolic stability.

Furthermore, structural simplification of complex lead compounds by removing non-essential functionalities can improve synthetic accessibility and pharmacokinetic profiles. nih.gov Conversely, in some cases, the addition of specific functional groups can lead to new and beneficial interactions with the biological target. The systematic exploration of these modifications, often guided by computational modeling, is crucial for optimizing the therapeutic potential of this class of compounds.

Pharmacophore Elucidation and Lead Optimization Principles

The process of drug discovery heavily relies on identifying the key structural features of a molecule that are responsible for its biological activity. This set of essential features is known as the pharmacophore. For this compound analogs, elucidating the pharmacophore is a critical step in designing new and more potent inhibitors for specific biological targets.

Pharmacophore models can be generated using computational tools by aligning a set of active molecules and identifying the common chemical features, such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings. nih.gov These models then serve as a 3D query to screen virtual libraries of compounds to identify new potential hits. For example, a study on ERK1/2 inhibitors defined the pharmacophore for a series of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione analogs. nih.govresearchgate.net This allowed them to understand why shifting an ethoxy group on the phenyl ring significantly improved the compound's activity. nih.govresearchgate.net

Once a lead compound with promising activity is identified, the process of lead optimization begins. biobide.com This iterative process involves making systematic chemical modifications to the lead structure to improve its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. biobide.comtoxicology.org Key principles of lead optimization include:

Structure-Activity Relationship (SAR) Guided Modifications: Continuously refining the understanding of how structural changes affect biological activity.

Improving Potency: Making modifications to increase the affinity of the compound for its target.

Enhancing Selectivity: Modifying the structure to minimize interactions with off-target molecules, thereby reducing the potential for side effects.

Optimizing Physicochemical Properties: Adjusting properties like solubility, lipophilicity, and metabolic stability to ensure the compound can reach its target in the body and have a suitable duration of action.

Through the careful application of these principles, researchers can transform a promising hit compound into a viable drug candidate. The journey from a basic this compound scaffold to a highly optimized therapeutic agent is a testament to the power of medicinal chemistry and rational drug design.

Broader Applications of 3 Amino 2 Thioxoimidazolidin 4 One in Chemical Sciences

Role as Reagents and Intermediates in Organic Synthesis

3-Amino-2-thioxoimidazolidin-4-one and its derivatives are significant intermediates in organic synthesis, particularly in the creation of more complex heterocyclic systems. The reactivity of the amino group allows for a variety of chemical transformations, making it a key starting material for diverse molecular scaffolds.

One of the primary applications of 2-thioxoimidazolidin-4-one derivatives is in the synthesis of novel heterocyclic compounds. ekb.egekb.eg For instance, they can be used to prepare fused heterocyclic systems through reactions involving the amino and thioamide functionalities. These resulting compounds often form the core structures of biologically active molecules. The synthesis of various substituted imidazolidinone derivatives often starts from 2-thioxo-4-imidazolidinone, highlighting its role as a foundational scaffold. ekb.egekb.eg

The thiohydantoin core, of which this compound is a part, is a crucial intermediate for synthesizing biologically active compounds. jchemrev.com The ability to easily modify the backbone of thiohydantoin allows for the creation of molecules with specific steric and electronic properties. jchemrev.com This adaptability is a key reason for its widespread use as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. jchemrev.com

Furthermore, derivatives of 2-thioxoimidazolidin-4-one can be synthesized from amino acids, providing a straightforward route to chiral building blocks. tandfonline.com This is particularly valuable in medicinal chemistry, where stereochemistry plays a critical role in a drug's efficacy and safety. The reaction of amino acids with reagents like phenylisothiocyanate can yield 5-substituted-2-thioxoimidazolidin-4-ones, demonstrating a practical synthetic pathway. tandfonline.com

Industrial Applications (e.g., Textile Printing, Polymers, Catalysts)

While direct applications of this compound in areas like textile printing and polymers are not extensively documented in readily available literature, the broader class of related heterocyclic compounds, such as aminotriazoles, have found industrial utility. For example, 3-amino-1,2,4-triazoles are used in the production of various industrial products, including as corrosion inhibitors and as catalysts for curing epoxy resins. researchgate.net This suggests potential, though currently underexplored, avenues for the industrial application of this compound and its derivatives.

The reactivity of the amino and thione groups could potentially be exploited in polymer chemistry for the synthesis of specialty polymers with unique properties. The ability of such heterocyclic compounds to coordinate with metal ions also points towards potential applications in catalysis. However, specific research detailing these industrial uses for this compound is not prominent.

Agrochemical Applications (e.g., Herbicidal, Fungicidal Agents)

The most significant and well-documented application of this compound and its derivatives is in the field of agrochemicals, particularly as herbicides and fungicides. The 2-thiohydantoin (B1682308) scaffold is recognized as an important class of biologically active molecules in agricultural research. nih.gov

Herbicidal Activity

Derivatives of 2-thioxoimidazolidin-4-one have shown promising herbicidal activity. For example, a series of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters were synthesized and found to exhibit good herbicidal activity against various weeds. nih.gov Some of these compounds showed significant efficacy against common weeds like Stellaria media, Echinochloa crus-galli, and Setaria viridis in greenhouse tests. nih.gov The mode of action of some related hydantoin (B18101) derivatives, like hydantocidin, involves the inhibition of adenylosuccinate synthetase, a key enzyme in plant metabolism, making this class of compounds a focus for the discovery of new herbicides. nih.gov

Table 1: Herbicidal Activity of Selected 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one Esters nih.gov

| Compound | Efficacy against Stellaria media (%) | Efficacy against Echinochloa crus-galli (%) | Efficacy against Setaria viridis (%) |

| 6-16 | 60 | - | - |

| 6-28 | - | 50 | 50 |

Data represents efficacy at a concentration of 1,000 g/ha.

Fungicidal Activity

In addition to herbicidal properties, derivatives of 2-thioxoimidazolidin-4-one have also been investigated for their fungicidal potential. Several naturally occurring amino acid derivatives, a class that includes precursors to thiohydantoins, display significant fungicidal activity. nih.gov Synthetic derivatives have also shown promise. For instance, certain novel 2-thioxo-4-imidazolidinone derivatives exhibited antifungal activity against pathogenic fungi like Candida albicans and Aspergillus niger. ekb.egekb.eg This highlights the potential for developing new antifungal agents based on this chemical scaffold for crop protection.

The broad spectrum of biological activities associated with 2-thioxoimidazolidin-4-one derivatives underscores their importance in agrochemical research and development. nih.gov

Future Perspectives and Research Directions for 3 Amino 2 Thioxoimidazolidin 4 One

Development of Novel Synthetic Methodologies

The core structure of 3-Amino-2-thioxoimidazolidin-4-one serves as a versatile starting point for the synthesis of a diverse array of derivatives. Future research will likely focus on the development of more efficient, scalable, and environmentally friendly synthetic methodologies.

Current synthetic strategies often involve the cyclization of thiosemicarbazones with agents like ethyl chloroacetate (B1199739). uobaghdad.edu.iquomustansiriyah.edu.iq One common pathway begins with the reaction of an appropriate aldehyde or ketone with thiosemicarbazide (B42300) to form a thiosemicarbazone, which is then cyclized to create the 2-thioxoimidazolidin-4-one ring. uobaghdad.edu.iq

Future advancements may include:

One-Pot Syntheses: Developing multi-component reactions where the this compound core and its subsequent modifications are achieved in a single step, reducing time, cost, and waste.

Green Chemistry Approaches: Utilizing greener solvents, catalysts, and reaction conditions to minimize the environmental impact of synthesis.

Combinatorial Chemistry: Employing high-throughput techniques to generate large libraries of this compound derivatives for rapid screening and identification of lead compounds with enhanced biological activities.

Asymmetric Synthesis: Developing stereoselective methods to produce specific enantiomers of chiral derivatives, which is crucial as different stereoisomers can exhibit distinct biological activities and toxicities.

These novel methodologies will not only streamline the production of known derivatives but also facilitate the creation of entirely new classes of compounds based on the this compound scaffold.

Advanced Mechanistic Elucidation of Biological Actions

While numerous studies have demonstrated the biological activities of this compound derivatives, a deeper understanding of their mechanisms of action at the molecular level is a key area for future research.

Anticancer Activity: Derivatives of 2-thioxoimidazolidin-4-one have shown significant potential as anticancer agents. nih.govresearchgate.net Future research will likely focus on elucidating the precise molecular pathways involved. For instance, some derivatives have been found to inhibit the PI3K/AKT signaling pathway, a critical pathway in cancer cell proliferation and survival. nih.gov Further studies could investigate the direct binding targets within this pathway and explore other potential mechanisms, such as:

Induction of Apoptosis: Investigating the specific pro- and anti-apoptotic proteins modulated by these compounds to trigger programmed cell death in cancer cells. nih.gov

Cell Cycle Arrest: Identifying the specific checkpoints in the cell cycle that are targeted, leading to the inhibition of cancer cell division. nih.gov

Inhibition of Angiogenesis: Exploring the potential of these compounds to inhibit the formation of new blood vessels that supply tumors with nutrients.

Antimicrobial Activity: The antibacterial and antifungal properties of this compound derivatives are well-documented. nih.gov Future mechanistic studies could focus on:

Inhibition of Biofilm Formation: Investigating how these compounds interfere with the ability of bacteria to form biofilms, which are communities of microorganisms that are highly resistant to antibiotics. nih.gov

Disruption of Cell Membranes: Examining the interactions of these compounds with microbial cell membranes and their potential to cause membrane disruption.

Enzyme Inhibition: Identifying specific microbial enzymes that are inhibited by these compounds, leading to their antimicrobial effects.

A thorough understanding of these mechanisms will be crucial for the rational design of more potent and selective therapeutic agents.

Exploration of Untapped Biological Targets and Pathways

The versatility of the this compound scaffold suggests that its therapeutic potential extends beyond the currently explored areas. A significant future research direction will be the exploration of untapped biological targets and pathways.

While much of the focus has been on anticancer and antimicrobial activities, preliminary studies have indicated a broader range of pharmacological effects, including anti-inflammatory, anticonvulsant, and antiviral properties. benthamscience.comnih.gov

Future research could systematically screen libraries of this compound derivatives against a wider range of biological targets, including:

G-Protein Coupled Receptors (GPCRs): A large family of receptors involved in a multitude of physiological processes, making them attractive drug targets.

Ion Channels: These are critical for cellular communication and are implicated in a variety of diseases.

Kinases: Beyond the PI3K/AKT pathway, there are numerous other kinases involved in cell signaling that could be targeted.

Proteases: These enzymes play crucial roles in both normal physiology and disease pathogenesis.

By exploring these untapped targets, researchers may uncover novel therapeutic applications for this compound derivatives in areas such as neurodegenerative diseases, metabolic disorders, and inflammatory conditions.

Refinement and Application of Advanced Computational Models for Predictive Analysis

In silico methods are becoming increasingly indispensable in drug discovery and development. For this compound, the refinement and application of advanced computational models will be instrumental in accelerating the discovery of new drug candidates.

Current computational studies have utilized techniques like molecular docking to predict the binding of these compounds to their biological targets. nih.gov Future research in this area could involve:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing robust QSAR models to correlate the structural features of this compound derivatives with their biological activities. These models can then be used to predict the activity of novel, unsynthesized compounds.

Pharmacophore Modeling: Identifying the key structural features (pharmacophores) responsible for the biological activity of these compounds. This information can guide the design of new derivatives with improved potency and selectivity.

Molecular Dynamics (MD) Simulations: Using MD simulations to study the dynamic interactions between this compound derivatives and their biological targets, providing a more detailed understanding of their binding mechanisms. nih.gov

ADMET Prediction: Employing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. researchgate.net

The integration of these advanced computational models into the research workflow will enable a more rational and efficient design of novel this compound-based therapeutics.

Potential for Innovations in Material Science

While the primary focus of research on this compound and its derivatives has been in the biomedical field, there is a nascent but significant potential for innovation in material science. The inherent chemical properties of the thiohydantoin ring system, including its antimicrobial activity and potential for polymerization, open up avenues for the development of novel functional materials.

Future research in this area could explore:

Antimicrobial Polymers and Coatings: Incorporating this compound derivatives into polymer backbones or as additives to create materials with inherent antimicrobial properties. nih.govmdpi.com Such materials could find applications in medical devices, food packaging, and antimicrobial coatings for various surfaces to prevent microbial contamination.

Polymerization Catalysis: Investigating the use of 2-thiohydantoin (B1682308) derivatives as catalysts in polymerization reactions. Their unique electronic and structural features could lead to the development of new catalysts with enhanced activity and selectivity.

Functional Resins and Plastics: Exploring the use of this compound as a monomer or cross-linking agent in the synthesis of novel resins and plastics with tailored properties, such as improved thermal stability, flame retardancy, or specific chemical resistance.

Corrosion Inhibitors: The presence of nitrogen and sulfur atoms in the this compound structure suggests its potential as a corrosion inhibitor for metals. These atoms can coordinate with metal surfaces, forming a protective layer that prevents corrosion.

The exploration of these material science applications represents a largely untapped area of research for this compound and holds the promise of developing a new generation of advanced functional materials.

Q & A

Synthesis and Optimization

Basic: What are the common synthetic routes for preparing 3-amino-2-thioxoimidazolidin-4-one derivatives, and how can reaction conditions be optimized? Methodological Answer: Derivatives are typically synthesized via Michael addition of substituted hydrazines to maleimides, followed by reaction with isothiocyanates (). Optimization involves adjusting catalysts (e.g., Lewis acids), solvent polarity, and reaction time. For example, yields vary significantly (45–58%) depending on substituents and reaction control (e.g., reflux temperature, pH) . Chromatographic purification is often required to isolate products .

Advanced: How do microwave-assisted synthesis and flash vacuum pyrolysis (FVP) impact the dehydrogenation of this compound derivatives? Methodological Answer: Microwave irradiation accelerates reaction kinetics, reducing decomposition risks, while FVP enables high-temperature, short-duration conditions for selective dehydrogenation. For instance, 5-benzylidene-2-thioxoimidazolidin-4-one synthesis shows Z-isomer predominance under FVP, validated via DFT studies analyzing transition-state energies .

Structural Characterization

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound derivatives? Methodological Answer: FT-IR identifies thioxo (C=S) stretches (~1200 cm⁻¹) and carbonyl (C=O) bands (~1700 cm⁻¹). NMR (¹H/¹³C) confirms substituent integration and stereochemistry, e.g., phenyl group protons at δ 7.2–7.5 ppm. Mass spectrometry (HRMS) verifies molecular ions .

Advanced: How can computational methods (e.g., DFT) resolve ambiguities in spectral data interpretation? Methodological Answer: DFT calculations predict NMR chemical shifts and optimize geometries, aiding in distinguishing isomers. For example, NBO analysis in rationalized Z-isomer stability via hyperconjugative interactions. TD-DFT can also model UV-Vis spectra for chromophore identification .

Mechanistic and Isomeric Studies

Advanced: What mechanistic insights explain the selectivity for Z-isomers in dehydrogenation reactions? Methodological Answer: DFT studies reveal that Z-isomer formation is thermodynamically favored due to reduced steric strain in the transition state. For 5-benzylidene derivatives, the Z-configuration minimizes non-bonded interactions between benzyl and thioxo groups .

Biological Activity and Structure-Activity Relationships (SAR)